molecular formula C26H23F2N3O3 B2388652 N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide CAS No. 900012-23-9

N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No. B2388652
CAS RN: 900012-23-9
M. Wt: 463.485
InChI Key: YMJKXRNXISRETP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O3 and its molecular weight is 463.485. The purity is usually 95%.
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Scientific Research Applications

Structural and Interaction Studies

  • Spatial Orientation and Anion Coordination : Research on similar amide derivatives has explored how different spatial orientations affect anion coordination, revealing insights into their structural geometry and interaction mechanisms. Such studies are crucial for understanding the fundamental properties of compounds like N-(3,4-difluorophenyl)-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide, which may have implications for their reactivity and potential applications in materials science (Kalita, Baruah, 2010).

  • Fluorescence Properties of Lanthanide Complexes : The synthesis and characterization of aryl amide ligands for lanthanide(III) complexes highlight their potential in fluorescence applications. Studies on similar compounds have demonstrated how ligand design can influence the fluorescence intensity and quantum yields of lanthanide complexes, suggesting applications in sensing, imaging, and lighting technologies (Wu et al., 2008).

Biomedical Applications

  • Antimicrobial Activity : Research into novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides has shown promising antibacterial and antifungal activities. This suggests that structurally related compounds like this compound could be explored for their potential as antimicrobial agents, contributing to the development of new therapeutic options (Debnath, Ganguly, 2015).

  • Antimalarial and Antitubercular Potential : Compounds with quinoline moieties, similar in structure to the target compound, have been investigated for their antimalarial activity, demonstrating efficacy against Plasmodium berghei in mice. This highlights the potential of such compounds in contributing to the fight against malaria and encourages further research into their pharmacological properties (Werbel et al., 1986). Additionally, derivatives have shown activity against drug-resistant strains of Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment (Pissinate et al., 2016).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-16-3-6-19(7-4-16)29-14-18-11-17-5-9-21(34-2)13-24(17)31(26(18)33)15-25(32)30-20-8-10-22(27)23(28)12-20/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKXRNXISRETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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